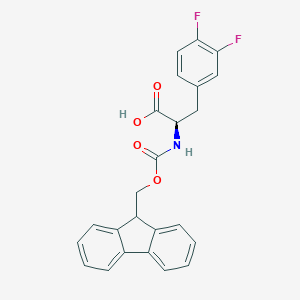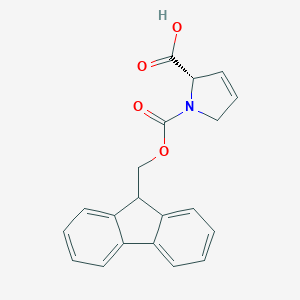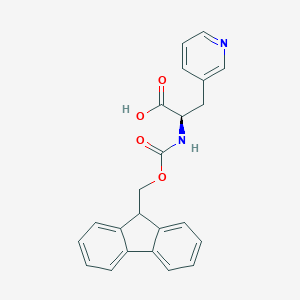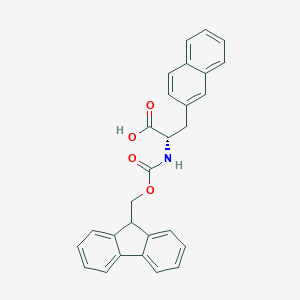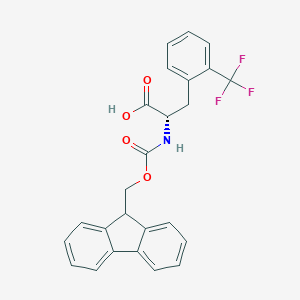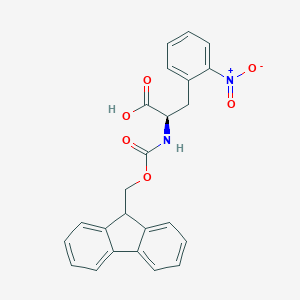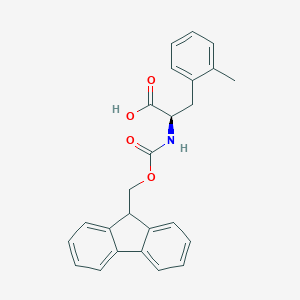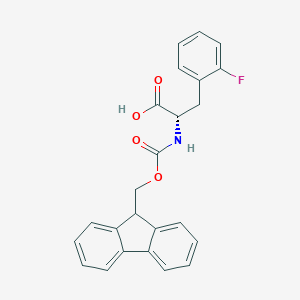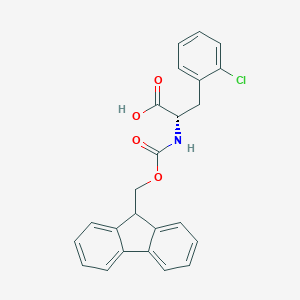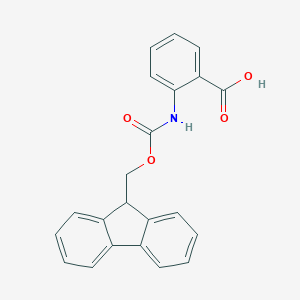
Fmoc-Leu-OH-15N
Overview
Description
Fmoc-Leu-OH-15N is a labeled variant of L-Leucine-N-FMOC . Leucine is an α-amino acid essential for humans . The compound has a molecular weight of 354.41 g/mol . The linear formula of this compound is (CH3)2CHCH2CH(15NH-Fmoc)CO2H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI representation is InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 .
Physical And Chemical Properties Analysis
This compound is a solid substance . The optical activity is [α]20/D -25°, c = 0.5 in DMF . The melting point is 152-156 °C (lit.) .
Scientific Research Applications
PPARγ Modulation
Fmoc-Leu-OH-15N, referred to as FMOC-L-Leucine or F-L-Leu, is a chemically distinct ligand of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). It binds uniquely to the ligand binding domain of PPARγ, inducing a specific allosteric configuration. This unique interaction modulates PPARγ activity, differentially recruiting cofactors and leading to a distinct pattern of target gene activation. F-L-Leu has been shown to activate PPARγ with lower potency but similar maximal efficacy compared to rosiglitazone. It improves insulin sensitivity in various mouse models while demonstrating lower adipogenic activity, suggesting its role as a selective PPARγ modulator (Rocchi et al., 2001).
NMR Spectroscopy in Structural Biology
This compound has been utilized in solid-state nuclear magnetic resonance (NMR) spectroscopy studies to explore the structure of protected amino acids and peptides. For instance, the structure of FMOC-protected amino acids and a dipeptide was investigated using 17O magic-angle spinning (MAS) NMR at high magnetic fields. These studies highlight the potential of 17O NMR as a structural probe in biological systems, enabling the measurement of interatomic distances and investigating hydrogen bonding, which is crucial in understanding biomolecular structures (Keeler et al., 2017).
Solid-Phase Peptide Synthesis
This compound has been a focus in the context of solid-phase peptide synthesis (SPPS), a key methodology for producing peptides and proteins for scientific study. A study detailed the synthesis of a 13C/15N-labelled tripeptide using Fmoc solid phase peptide synthesis, showcasing the efficiency and utility of this method in preparing peptides for NMR spectroscopy and other analytical techniques (Breitung et al., 2008).
Peptide and Protein Studies
The unique properties of this compound have been leveraged in the study of peptides and proteins, particularly in understanding their structure and dynamics. For instance, the dynamics of leucine methyl groups in FMOC-leucine were analyzed using solid-state deuteron nuclear magnetic resonance, providing insights into the motions and interactions within protein hydrophobic cores (Vugmeyster et al., 2010).
Mechanism of Action
Target of Action
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, also known as Fmoc-Leu-OH-15N, is primarily used in peptide synthesis . It is a labeled form of L-Leucine, an essential α-amino acid for humans . The primary targets of this compound are the proteins that require leucine for their synthesis.
Mode of Action
This compound is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .
Biochemical Pathways
The incorporation of this compound into peptide sequences is a crucial step in the synthesis of peptides. This process is part of the larger biochemical pathway of protein synthesis. The specific role of this compound is to protect the amine group during the peptide bond formation, preventing unwanted side reactions .
Result of Action
The use of this compound in peptide synthesis results in the successful incorporation of the leucine amino acid into the growing peptide chain. This is a crucial step in the synthesis of proteins, which play a myriad of roles in biological systems, from catalyzing biochemical reactions to providing structural support in cells .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of Fmoc removal and peptide bond formation . Therefore, precise control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-OH-15N plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-VIKCBUFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583866 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200937-57-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




